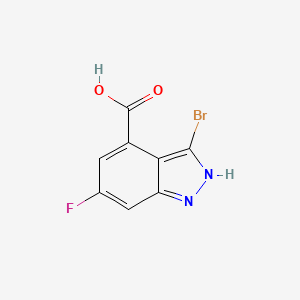

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZOBUDXONMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646381 | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-01-0 | |

| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a halogenated heterocyclic compound that belongs to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, positioning it as a valuable building block for drug discovery and materials science.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[3] The two nitrogen atoms in the pyrazole ring can exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and common form.[2][4] The unique electronic and structural features of the indazole nucleus have established it as a "privileged scaffold" in medicinal chemistry.[1] Numerous indazole-containing compounds have been developed as therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, analgesic, and antiviral properties.[5][6] The strategic placement of substituents, such as halogens and carboxylic acids, on the indazole core allows for fine-tuning of the molecule's physicochemical properties and biological activity, making derivatives like this compound of significant interest to researchers.

Physicochemical and Spectroscopic Properties

The properties of this compound are primarily dictated by its constituent functional groups: the indazole core, a bromine atom at position 3, a fluorine atom at position 6, and a carboxylic acid at position 4.

Physical and Chemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 885522-01-0 | [7] |

| Molecular Formula | C₈H₄BrFN₂O₂ | [7] |

| Molecular Weight | 259.03 g/mol | [7] |

| Density | 2.0 ± 0.1 g/cm³ | [7] |

| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [7] |

| Flash Point | 251.2 ± 27.3 °C | [7] |

| XLogP3 | 2.2 | [7] |

| PSA (Polar Surface Area) | 66 Ų | [7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the indazole. The fluorine atom at position 6 will likely cause splitting of the adjacent proton signals. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C3) and the carbon bearing the carboxylic acid group (C4) will be significantly influenced by these substituents. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp carbonyl (C=O) stretch will be observed around 1700 cm⁻¹. N-H stretching vibrations of the indazole ring are expected in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted benzene derivatives. A plausible synthetic pathway for this compound can be extrapolated from established methods for similar indazoles.[10][11] A likely approach involves the reaction of a substituted 2-aminobenzonitrile with a source of the third nitrogen atom, often via diazotization followed by cyclization.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Diazotization: 2-Amino-3-cyano-5-fluorobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

-

Cyclization and Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide. The mixture is warmed to facilitate the cyclization and introduction of the bromine atom at the 3-position.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups, offering several avenues for further chemical modification.

Caption: Key reaction sites of this compound.

-

Carboxylic Acid Group: The carboxylic acid at position 4 can readily undergo standard transformations such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., HATU, EDC).

-

Bromo Group: The bromine atom at the 3-position is a versatile handle for introducing further structural diversity. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.

-

Indazole N-H: The proton on the indazole nitrogen (N1) is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The regioselectivity of this reaction (N1 vs. N2) can sometimes be controlled by the choice of reagents and reaction conditions.[5]

-

Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group.

Potential Applications in Drug Discovery and Materials Science

The indazole scaffold is a cornerstone in the development of novel therapeutics. The specific combination of substituents in this compound makes it a promising starting material for several applications.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that interacts with the ATP-binding site of the enzyme. The functional groups on this molecule allow for the synthesis of a library of derivatives to probe structure-activity relationships for various kinases implicated in cancer and inflammatory diseases.

-

GPCR Modulators: Indazole derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs), such as the CCR4 receptor, which is involved in inflammatory and autoimmune diseases.[10]

-

Anticancer Agents: Substituted indazoles have shown potent cytotoxic activity against various cancer cell lines.[1] The 3-bromo and 4-carboxylic acid functionalities can be modified to enhance potency and selectivity.

-

Organic Electronics: The rigid, aromatic structure of the indazole core suggests potential applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics, where tailored electronic properties are crucial.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its indazole core provides a proven pharmacophore, while the bromo, fluoro, and carboxylic acid substituents offer multiple points for chemical diversification. This guide has provided a comprehensive overview of its known properties, plausible synthetic strategies, and potential applications, highlighting its value for researchers in the field. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic and material potential.

References

-

Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one...). Retrieved from [Link]

-

Wikipedia. (2023). Indazole. Retrieved from [Link]

-

MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

- Google Patents. (2006). 1H-indazole compound.

-

PubMed Central. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS 885522-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, outlines a robust synthetic strategy with detailed experimental considerations, and explores its critical role in the development of targeted therapeutics, particularly protein kinase inhibitors. The strategic importance of its unique substitution pattern is discussed in the context of structure-activity relationship (SAR) studies and its function as a versatile scaffold for generating compound libraries. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The 1H-indazole tautomer is the most thermodynamically stable and prevalent form, offering a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal framework for interacting with biological targets.[3][4]

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.[5] Their utility is exemplified by FDA-approved drugs such as Axitinib, a potent kinase inhibitor for the treatment of renal cell carcinoma, which features an indazole core.[2] The success of such drugs has spurred significant interest in the synthesis and derivatization of novel indazole-based compounds.

This compound (CAS 885522-01-0) has emerged as a particularly valuable intermediate in this field. Its specific trifunctional substitution pattern offers a strategic advantage in drug design:

-

The 1H-indazole core serves as an effective bioisostere of purine, enabling it to act as a competitive inhibitor at the ATP-binding sites of many enzymes, particularly protein kinases.

-

The 3-bromo substituent provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the solvent-exposed regions of target binding pockets to enhance potency and selectivity.

-

The 6-fluoro substituent can improve metabolic stability and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa, which can lead to enhanced pharmacokinetic profiles.

-

The 4-carboxylic acid group offers an additional point for modification, such as amide bond formation, to further elaborate the structure and interact with specific residues within the target protein.

This guide will delve into the technical details of this important molecule, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 885522-01-0 | [1] |

| Molecular Formula | C₈H₄BrFN₂O₂ | [1] |

| Molecular Weight | 259.03 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg (predicted) | [6] |

| Density | 2.0 ± 0.1 g/cm³ (predicted) | [6] |

| Flash Point | 251.2 ± 27.3 °C (predicted) | [6] |

| XLogP3 | 2.2 (predicted) | [6] |

| Refractive Index | 1.733 (predicted) | [6] |

Synthesis and Mechanism

The following proposed synthetic scheme illustrates a logical and scientifically sound pathway to the target molecule, emphasizing the rationale behind each key transformation.

Caption: Proposed synthetic pathway for this compound.

Step 1: Regioselective Bromination of 2-Amino-5-fluorobenzoic acid

The synthesis commences with the regioselective bromination of commercially available 2-amino-5-fluorobenzoic acid.

-

Rationale: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In this starting material, the position ortho to the amino group and meta to the deactivating carboxylic acid and fluoro groups is the most nucleophilic and sterically accessible site for bromination.

-

Reagents and Conditions: N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid is a standard and effective method for the bromination of activated aromatic rings. The reaction is typically carried out at or below room temperature to control selectivity and prevent over-bromination.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. The structure of the product, 2-amino-3-bromo-5-fluorobenzoic acid, can be confirmed by ¹H NMR, where the appearance of a new singlet in the aromatic region and the disappearance of a doublet would indicate successful substitution at the C3 position.

Step 2: Diazotization and Reductive Cyclization

The second step involves the formation of the indazole ring through a classical diazotization-cyclization sequence.

-

Rationale: The ortho-amino carboxylic acid is converted to a diazonium salt, which is a highly reactive intermediate. Subsequent intramolecular cyclization is a common strategy for forming heterocyclic rings. A reducing agent is required to facilitate the final aromatization to the stable indazole core.

-

Reagents and Conditions: The diazotization is performed by treating the amino acid with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent reductive cyclization can be achieved by the addition of a reducing agent such as sodium sulfite (Na₂SO₃). The reaction mixture is then carefully neutralized to precipitate the carboxylic acid product.

-

Self-Validation: The formation of the indazole ring can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the broad singlet corresponding to the amino protons and the appearance of a new, downfield N-H proton signal are indicative of successful cyclization. Mass spectrometry will confirm the expected molecular weight of the final product.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on established chemical principles and analogous syntheses. Researchers should perform their own optimization and safety assessments.

Caption: Detailed workflow for the proposed synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a core intermediate in the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Rationale as a Kinase Inhibitor Scaffold

The indazole moiety is a well-established "hinge-binding" motif. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme and is crucial for ATP binding. The nitrogen atoms of the indazole ring can form key hydrogen bonds with the backbone amide groups of the hinge region, mimicking the interaction of the adenine portion of ATP. This competitive binding blocks the kinase's activity and disrupts downstream signaling.

The Role of the 3-Bromo Substituent in SAR Studies

The bromine atom at the 3-position is not merely a passive substituent; it is a strategic tool for medicinal chemists. It serves as a key point of diversification through palladium-catalyzed cross-coupling reactions.

Caption: Utility of the 3-bromo substituent for library synthesis via cross-coupling reactions.

By reacting this compound with a variety of boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig), chemists can rapidly generate a library of analogues. This allows for the systematic probing of the ATP-binding site to identify substituents that can form additional favorable interactions, thereby increasing the compound's potency and selectivity for the target kinase over other kinases in the human kinome.

Example Application: Development of PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to centrosome amplification and tumorigenesis in various cancers.[5] Consequently, PLK4 has emerged as a promising target for cancer therapy. The indazole scaffold has been successfully employed in the development of potent and selective PLK4 inhibitors.[5] While specific public examples starting directly from CAS 885522-01-0 are proprietary, the general strategy involves using a bromo-indazole intermediate to build out the final inhibitor. The 6-fluoro and 4-carboxylic acid moieties would be incorporated to fine-tune the pharmacokinetic properties and provide additional interaction points.

Conclusion

This compound is a high-value, strategically designed chemical building block for drug discovery. Its indazole core provides a proven scaffold for targeting enzyme active sites, particularly those of protein kinases. The trifecta of bromo, fluoro, and carboxylic acid substituents offers a powerful combination of synthetic versatility and the ability to modulate biological and pharmacokinetic properties. This guide has provided a technical framework for understanding its properties, a plausible and detailed synthetic approach, and a clear rationale for its application in the development of next-generation targeted therapies. As the demand for novel and selective kinase inhibitors continues to grow, the importance of intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1695-1717.

- Cerecetto, H., Gerpe, A., González, M., & Arán, V. J. (2005). Indazole-containing derivatives with biological activity. Mini reviews in medicinal chemistry, 5(9), 869-878.

- Faria, J. V., Leite, L. F., de Souza, M. V. N., & Wardell, J. L. (2019). Recent advances in the chemistry and biology of indazoles. Mini reviews in medicinal chemistry, 19(14), 1162-1184.

- Liu, Y., Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117495.

-

ChemSigma. 885522-01-0 3-bromo-6-fluoro-2H-indazole-4-carboxylic acid. Available at: [Link]

- Chen, Y., et al. (2012). Synthesis of 1H-Indazoles via Cu(OAc)2-Mediated N-N Bond Formation. Organic Letters, 14(12), 3056-3059.

-

Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

-

PubMed Central. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

- Google Patents. WO2009106980A2 - Indazole derivatives.

- Google Patents. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.

Sources

- 1. rsc.org [rsc.org]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] The precise substitution pattern on the indazole ring is critical to a molecule's biological activity and intellectual property value. Therefore, the unambiguous structural characterization of novel derivatives like this compound (Molecular Formula: C₈H₄BrFN₂O₂) is a non-negotiable step in the research and development pipeline.[4]

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this specific compound. It moves beyond a simple listing of methods to detail a logical, self-validating workflow. We will explore how data from mass spectrometry, multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy, and single-crystal X-ray crystallography are integrated to build an unassailable structural proof, explaining the causal logic behind each experimental choice. While specific experimental data for this exact molecule is not widely published, this guide presents detailed protocols and representative data based on established principles and closely related analogues.[1]

The Strategic Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated system where each piece of data corroborates the others. The overall strategy is to first confirm the elemental composition and molecular weight, then map the atomic connectivity and substituent placement, and finally, determine the exact three-dimensional arrangement of the atoms.

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before investing significant time in detailed NMR analysis, it is imperative to confirm the most basic molecular properties: the elemental formula and the presence of key isotopes. HRMS provides this foundational data with high confidence. For a halogenated compound, analyzing the isotopic pattern is not just confirmatory; it is a critical piece of the structural puzzle.

Trustworthiness: The high mass accuracy of modern HRMS instruments (typically < 5 ppm) allows for the confident assignment of a unique elemental formula, ruling out other potential compositions. The characteristic isotopic signature of bromine provides an internal validation of the compound's identity.[5]

Key Data Points from HRMS:

-

Exact Mass: The calculated exact mass for C₈H₄⁷⁹BrFN₂O₂ is 257.9440 Da. An experimentally determined mass within a narrow tolerance (e.g., 257.9442 Da) confirms the elemental formula.

-

Isotopic Pattern: Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a characteristic molecular ion cluster with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Observing this pattern is definitive proof of the presence of a single bromine atom.

| Parameter | Theoretical Value | Expected Experimental Result | Information Gained |

| Monoisotopic Mass (M+) | 257.9440 Da (for C₈H₄⁷⁹BrFN₂O₂) | ~257.9440 ± 0.0013 Da | Confirms elemental formula C₈H₄BrFN₂O₂. |

| M+2 Peak | 259.9419 Da (for C₈H₄⁸¹BrFN₂O₂) | ~259.9419 ± 0.0013 Da | Confirms the presence of Bromine. |

| Relative Intensity (M+ : M+2) | ~100 : 97.5 | ~1:1 ratio | Confirms the presence of a single Bromine atom.[6][7] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in either positive or negative mode. For a carboxylic acid, negative mode (detecting [M-H]⁻) is often highly effective.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Analysis:

-

Identify the monoisotopic peak for the molecular ion ([M-H]⁻ or [M+H]⁺).

-

Compare the measured exact mass to the theoretical mass and calculate the mass error in parts-per-million (ppm).

-

Examine the isotopic cluster at the molecular ion and confirm the presence and relative intensity of the M+2 peak.

-

Part 2: Connectivity Mapping with Multinuclear NMR Spectroscopy

Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to build the atomic framework. For a molecule with ¹H, ¹³C, and ¹⁹F nuclei, a suite of experiments is required to solve the puzzle. The key is to use two-dimensional (2D) correlation experiments to reveal through-bond connectivity, which is essential for determining the specific isomer. The presence of fluorine adds a layer of complexity and information, as ¹⁹F couples to both ¹H and ¹³C, providing valuable long-range connectivity data.[8][9]

Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-consistent and redundant dataset. For example, a correlation observed in an HMBC experiment can be cross-verified with expected chemical shifts and other couplings, ensuring the structural assignment is robust.

Predicted NMR Data

The following data is predictive, based on known chemical shift ranges and coupling constants for indazole derivatives and fluorinated aromatics.[10]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J, Hz) | Assignment |

| ¹H | ~13.5 - 14.5 | br s | COOH |

| ¹H | ~11.0 - 12.0 | br s | N1-H |

| ¹H | ~7.5 - 7.7 | d, J(H-F) ≈ 8-10 Hz | H-5 |

| ¹H | ~7.2 - 7.4 | d, J(H-F) ≈ 4-6 Hz | H-7 |

| ¹⁹F | ~ -110 to -120 | dd, J(F-H5) ≈ 8-10 Hz, J(F-H7) ≈ 4-6 Hz | C6-F |

| ¹³C | ~165-170 | s | C=O |

| ¹³C | ~158-162 | d, ¹J(C-F) ≈ 240-250 Hz | C-6 |

| ¹³C | ~140-145 | s | C-7a |

| ¹³C | ~125-130 | d, ²J(C-F) ≈ 20-25 Hz | C-5 |

| ¹³C | ~120-125 | s | C-3a |

| ¹³C | ~115-120 | d, ²J(C-F) ≈ 20-25 Hz | C-7 |

| ¹³C | ~105-110 | s | C-4 |

| ¹³C | ~100-105 | s | C-3 |

Note: Chemical shifts are highly solvent-dependent. DMSO-d₆ is a common choice for carboxylic acids.

The Power of 2D NMR for Isomer Determination

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for placing the substituents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid

Introduction

This compound (CAS No. 885522-01-0) is a substituted indazole derivative.[1] The indazole core is a key structural motif in numerous pharmacologically active compounds, making its derivatives, such as the topic compound, of significant interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the reliability of biological data. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools for the comprehensive characterization of such novel molecules.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectral data for this compound. While experimental data for this specific molecule is not publicly available, this document will present a predictive analysis based on established principles of spectroscopy and data from structurally related compounds. The objective is to equip researchers with the foundational knowledge to interpret the spectra of this and similar molecules, understand the rationale behind experimental choices, and apply these techniques effectively in their own work.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of exchangeable protons like the N-H and O-H protons, which might otherwise be broadened or unobservable in other solvents.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-5 and H-7. The N-H proton of the indazole ring and the O-H proton of the carboxylic acid are also expected to be visible, likely as broad singlets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | ~9 Hz (H-F), ~2 Hz (H-H) | The fluorine at C-6 will couple with H-5, resulting in a larger coupling constant. A smaller coupling to H-7 is also expected. The electron-withdrawing nature of the adjacent fluorine and bromine will shift this proton downfield. |

| H-7 | ~8.0 - 8.3 | Doublet of doublets (dd) | ~5 Hz (H-F), ~2 Hz (H-H) | The fluorine at C-6 will also couple with H-7, but with a smaller coupling constant than for H-5. The proximity to the indazole nitrogen will also contribute to its downfield shift. |

| N-H | > 13.0 | Broad singlet (br s) | - | Indazole N-H protons are typically deshielded and appear at a very downfield chemical shift, often as a broad signal due to quadrupolar relaxation and chemical exchange.[2] |

| COOH | > 12.0 | Broad singlet (br s) | - | Carboxylic acid protons are acidic and also appear as broad singlets at a downfield chemical shift in DMSO-d₆.[3] |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum will be characterized by eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165-170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |

| C-6 | ~158-162 (doublet) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly shifted downfield due to the high electronegativity of fluorine. |

| C-3a, C-7a | ~135-145 | These are the bridgehead carbons of the indazole ring system. |

| C-5, C-7 | ~110-125 | These carbons are part of the benzene ring portion of the indazole. Their exact shifts will be influenced by the fluorine and bromine substituents. |

| C-4 | ~115-120 | The chemical shift of this carbon will be influenced by the attached carboxylic acid group. |

| C-3 | ~100-110 | The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining insights into the molecular structure.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that can readily ionize the acidic molecule, likely in negative ion mode to form the [M-H]⁻ ion.[4]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum. For further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion to induce fragmentation.

Predicted Mass Spectrum

-

Molecular Formula: C₈H₄BrFN₂O₂

-

Molecular Weight: 259.03 g/mol [1]

-

Expected Ion: In negative mode ESI-MS, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 257.9.

-

Isotopic Pattern: A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing ion, separated by 2 m/z units. This provides a definitive signature for the presence of a single bromine atom in the molecule.

Potential Fragmentation Pathways

Fragmentation of the [M-H]⁻ ion could proceed via several pathways, including:

-

Loss of CO₂ (44 Da) from the carboxylate group.

-

Loss of HBr (80 Da).

-

Cleavage of the indazole ring.

Caption: Predicted fragmentation pathways in negative ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid O-H stretch |

| ~3100-3300 | N-H | Indazole N-H stretch |

| ~1700 | C=O | Carboxylic acid C=O stretch |

| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching |

| ~1250 | C-F | C-F stretch |

| < 700 | C-Br | C-Br stretch |

The broadness of the O-H stretch is a classic feature of carboxylic acids due to hydrogen bonding.[2] The C=O stretch is typically a strong, sharp absorption.

Conclusion

The comprehensive spectral analysis of this compound requires the synergistic use of NMR, MS, and IR spectroscopy. This guide has provided a detailed predictive framework for the interpretation of these spectra. The predicted chemical shifts, coupling constants, mass-to-charge ratios, isotopic patterns, and IR absorption frequencies serve as a robust reference for researchers working with this molecule or structurally similar compounds. Adherence to the described experimental protocols and an understanding of the underlying principles of spectroscopic analysis are essential for achieving accurate and reliable characterization of novel chemical entities in the field of drug discovery and development.

References

- Wiley-VCH. (2007). Supporting Information.

- Royal Society of Chemistry. Supplementary Information.

- Supporting Information. (n.d.).

- Echemi. This compound.

- Royal Society of Chemistry. Electronic Supplementary Information.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Strategic Selection of Starting Materials and Methodologies

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for indole and phenol, and its capacity to form key interactions with biological targets.[1][2] 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, in particular, is a highly functionalized building block of significant interest in the development of novel kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of a strategic synthetic approach to this valuable compound, focusing on the rationale behind the selection of starting materials and the critical parameters of each synthetic step.

Strategic Synthetic Pathway Design

The synthesis of a polysubstituted aromatic system like this compound requires careful planning to ensure correct regiochemistry of the substituents. A plausible and efficient retrosynthetic analysis suggests that a substituted aniline is an ideal starting material, allowing for the sequential introduction of the required functional groups.

The proposed forward synthesis commences with 4-fluoro-2-nitroaniline , a commercially available starting material. This precursor is strategically chosen as it contains the fluorine atom at the desired position and an amino group that can be readily converted into the pyrazole ring of the indazole system. The nitro group serves as a directing group and a precursor for a subsequent diazotization reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Carboxylation of 4-fluoro-2-nitroaniline

The initial step involves the introduction of a carboxylic acid group at the position ortho to the amino group. This is a critical step for the final structure. A directed ortho-metalation followed by carboxylation is a suitable strategy.

Protocol:

-

Dissolve 4-fluoro-2-nitroaniline in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the amino group and subsequently direct the lithiation to the ortho position.

-

After stirring for a suitable time to ensure complete lithiation, bubble carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature and then quench with an aqueous acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude product, 2-amino-5-fluoro-3-nitrobenzoic acid, can be purified by recrystallization.

Causality: The choice of a strong base is crucial for the deprotonation and directed metalation. The low temperature is necessary to prevent side reactions. This carboxylation step is essential to install the carboxylic acid functionality early in the synthesis.

Step 2: Sandmeyer Reaction (Bromination) and Reduction of the Nitro Group

This step achieves two key transformations: the replacement of the nitro group with a bromine atom and the reduction of the nitro group to an amino group, which is then diazotized and replaced. A more direct approach is a Sandmeyer-type reaction on the corresponding diazonium salt derived from the amino group, followed by reduction. However, a more controlled approach would be the reduction of the nitro group first, followed by a Sandmeyer reaction. Let's consider the latter for better control.

Protocol:

-

Reduction of the Nitro Group: Dissolve 2-amino-5-fluoro-3-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as iron powder or tin(II) chloride in the presence of a strong acid (e.g., HCl).

-

Heat the reaction mixture to drive the reduction to completion.

-

After cooling, filter the reaction mixture and neutralize the filtrate to precipitate the product, 2,3-diamino-5-fluorobenzoic acid.

-

Sandmeyer Reaction (Bromination): Dissolve the 2,3-diamino-5-fluorobenzoic acid in an aqueous acidic solution (e.g., HBr).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt at the 3-position.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product, 2-amino-3-bromo-5-fluorobenzoic acid, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Causality: The reduction of the nitro group is a standard procedure. The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt. The use of CuBr as a catalyst is critical for the success of this reaction.

Step 3: Diazotization and Intramolecular Cyclization

The final step is the formation of the indazole ring. This is achieved by diazotization of the remaining amino group, followed by an intramolecular cyclization.

Protocol:

-

Dissolve 2-amino-3-bromo-5-fluorobenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at low temperature for a short period to ensure complete diazotization.

-

The diazonium salt will then undergo spontaneous intramolecular cyclization to form the indazole ring. Gentle warming may be required to facilitate the reaction.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The diazotization of the amino group creates a highly reactive diazonium salt. The proximity of the carboxylic acid and the diazonium group facilitates an intramolecular cyclization, leading to the formation of the stable indazole ring system.

Summary of Starting Materials and Reagents

| Step | Starting Material | Key Reagents | Product |

| 1 | 4-fluoro-2-nitroaniline | n-Butyllithium, Carbon Dioxide | 2-Amino-5-fluoro-3-nitrobenzoic acid |

| 2 | 2-Amino-5-fluoro-3-nitrobenzoic acid | Fe/HCl or SnCl₂/HCl, NaNO₂, CuBr/HBr | 2-Amino-3-bromo-5-fluorobenzoic acid |

| 3 | 2-Amino-3-bromo-5-fluorobenzoic acid | NaNO₂, HCl | This compound |

Logical Relationship Diagram

Caption: Rationale for starting material selection and key synthetic transformations.

Conclusion

The synthesis of this compound can be efficiently achieved from the commercially available starting material 4-fluoro-2-nitroaniline through a three-step sequence involving carboxylation, Sandmeyer bromination with concomitant reduction, and a final diazotization-cyclization. This strategic approach ensures high regioselectivity and provides a reliable route for the production of this important medicinal chemistry building block. The principles and methodologies described herein are well-established in organic synthesis and can be adapted for the synthesis of other substituted indazole derivatives.

References

- Vertex AI Search. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.

- NIH. (n.d.).

- JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.

- Echemi. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE.

- ResearchGate. (n.d.).

- NIH. (2021).

- MySkinRecipes. (n.d.). 3-Bromo-6-fluoro-1H-indazole.

- Semantic Scholar. (n.d.).

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ChemRxiv. (n.d.).

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid | C8H4BrFN2O2.

- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.

- Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3-Bromo-6-fluoro-1H-indazole [myskinrecipes.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a particular focus on its role in the development of targeted therapies. We will delve into the key therapeutic areas where indazole-containing drugs have made a significant impact, explore the molecular mechanisms underpinning their activity, and provide insights into the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will present a detailed experimental protocol for a kinase inhibition assay, a critical tool for evaluating the efficacy of many indazole-based compounds.

Introduction: The Physicochemical and Biological Allure of the Indazole Core

Indazole, a nitrogen-containing heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biologically relevant contexts.[1][2] This structural feature, combined with its aromaticity, contributes to the scaffold's stability.[2] The presence of two nitrogen atoms within the pyrazole ring imparts unique electronic properties, enabling the indazole core to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The versatility of the indazole scaffold is a key reason for its prevalence in drug discovery. It can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This chemical tractability enables medicinal chemists to optimize lead compounds and develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[3]

The biological activities of indazole derivatives are remarkably diverse, spanning a wide range of therapeutic areas. These include anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] However, it is in the field of oncology that the indazole scaffold has arguably made its most profound impact, particularly in the development of protein kinase inhibitors.[6][7]

The Indazole Scaffold in Oncology: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Consequently, protein kinases have become major targets for cancer drug discovery.[8] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[6][7]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process. Several FDA-approved indazole-containing drugs function as multi-targeted tyrosine kinase inhibitors with potent activity against VEGFRs.

Pazopanib (Votrient®) is a prime example. It is a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][11] Pazopanib exerts its anti-angiogenic effects by inhibiting VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[9][12] By blocking these signaling pathways, pazopanib effectively inhibits tumor growth and vascularization.[9]

Axitinib (Inlyta®) is another indazole-based drug that potently and selectively inhibits VEGFR-1, -2, and -3.[2] It is indicated for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[13][14] Clinical trials have demonstrated that axitinib significantly prolongs progression-free survival in this patient population.[14][15]

Other Kinase Targets

Beyond VEGFR, indazole derivatives have been developed to target a range of other kinases implicated in cancer. For instance, researchers have designed indazole-based inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[1] The ability to achieve selectivity for specific kinases is a critical aspect of designing targeted therapies with improved safety profiles. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the indazole scaffold that govern kinase selectivity.[1][16] For example, substitutions at the N1 and C3 positions of the indazole ring have been shown to significantly influence the inhibitory profile against different kinases.[7][17]

Beyond Kinase Inhibition: Indazoles in Immuno-Oncology

The field of immuno-oncology has revolutionized cancer treatment by harnessing the power of the patient's own immune system to fight cancer. A key target in this area is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[18] It catalyzes the degradation of the essential amino acid tryptophan, leading to the suppression of T-cell and natural killer (NK)-cell function and the promotion of an immunosuppressive environment.[19][20]

Epacadostat is an investigational, potent, and selective inhibitor of IDO1 that features an indazole scaffold.[19][21] By blocking IDO1, epacadostat aims to reverse tumor-associated immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[18][22] While a pivotal Phase III trial of epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint, research into the therapeutic potential of IDO1 inhibitors, including indazole-based compounds, is ongoing.[21] The development of epacadostat highlights the expanding role of the indazole scaffold beyond traditional kinase inhibition and into the exciting realm of immuno-oncology.

Other Therapeutic Applications of the Indazole Scaffold

While oncology has been a major focus, the therapeutic potential of indazole derivatives extends to a variety of other disease areas.[2]

-

Anti-inflammatory Activity: Compounds such as bendazac and benzydamine are indazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antiemetic Activity: Granisetron is a selective 5-HT3 receptor antagonist that contains an indazole nucleus and is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[2]

-

Neurodegenerative Diseases: There is growing interest in the potential of indazole derivatives for the treatment of neurodegenerative disorders, with some compounds showing promise in preclinical studies.[5][23]

-

Antimicrobial and Antiprotozoal Activity: Researchers have explored the use of indazole derivatives as antimicrobial and antiprotozoal agents.[24]

Data Presentation

Table 1: Selected FDA-Approved and Investigational Drugs Containing the Indazole Scaffold

| Drug Name | Target(s) | Therapeutic Area | Status |

| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Approved[10][11] |

| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | Oncology (Renal Cell Carcinoma) | Approved[2][13] |

| Niraparib | PARP Inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Approved[1] |

| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic | Approved[2] |

| Epacadostat | IDO1 Inhibitor | Immuno-Oncology | Investigational[21] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for evaluating the inhibitory activity of an indazole derivative against a specific protein kinase, using VEGFR-2 as an example.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

-

Test compound (indazole derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white microplates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

Reaction Setup:

-

Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and is therefore a measure of kinase activity.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all data points.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor as 0% activity.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality Behind Experimental Choices:

-

Choice of ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site of the kinase, which is the mechanism for many indazole-based inhibitors.

-

Use of a Luminescence-Based Assay: The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity. It has a high signal-to-background ratio and is less susceptible to interference from colored or fluorescent compounds compared to other methods.

-

Serial Dilution: This allows for the determination of a dose-response curve, which is essential for accurately calculating the IC50 value and understanding the potency of the inhibitor.

Visualization of Key Pathways and Workflows

Figure 1: Simplified VEGFR Signaling Pathway and Point of Inhibition by Indazole-Based Drugs

Caption: Inhibition of VEGFR signaling by indazole drugs.

Figure 2: Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibitor IC50.

Conclusion and Future Directions

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its favorable physicochemical properties and synthetic accessibility have allowed for the creation of a diverse array of biologically active molecules. The success of indazole-based kinase inhibitors like pazopanib and axitinib underscores the power of this privileged structure.

Looking ahead, the application of the indazole scaffold is likely to expand further. The exploration of its potential in immuno-oncology, as exemplified by epacadostat, opens up new avenues for cancer treatment. Moreover, continued research into its utility in other therapeutic areas, such as neurodegenerative and infectious diseases, holds significant promise. The ongoing elucidation of structure-activity relationships will continue to guide the rational design of next-generation indazole derivatives with enhanced potency, selectivity, and drug-like properties. The indazole scaffold is poised to remain a critical component in the armamentarium of drug discovery for the foreseeable future.

References

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: )

-

Pazopanib - Wikipedia. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

Clinical Trials Using Axitinib - NCI - National Cancer Institute. (URL: [Link])

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Epacadostat - Wikipedia. (URL: [Link])

-

What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (URL: [Link])

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

-

Different biological activities reported with Indazole derivatives - ResearchGate. (URL: [Link])

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed. (URL: [Link])

-

Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest. (URL: [Link])

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

- Indazoles Chemistry and Biological Activities | CoLab. (URL: )

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | Semantic Scholar. (URL: [Link])

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

-

Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (URL: [Link])

-

Synthesis and biological activities of a novel series of indazole derivatives. (URL: [Link])

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (URL: [Link])

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate. (URL: [Link])

-

The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. (URL: [Link])

-

INLYTA® (axitinib) Clinical Trial Results | Safety Info. (URL: [Link])

-

Biologically active 2H‐indazole‐containing compounds. - ResearchGate. (URL: [Link])

-

Study Details | NCT00678392 | Axitinib (AG 013736) As Second Line Therapy For Metastatic Renal Cell Cancer | ClinicalTrials.gov. (URL: [Link])

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (URL: [Link])

-

Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed. (URL: [Link])

-

Phase II study of axitinib intensification compared to nivolumab alone after induction with ipilimumab plus nivolumab in patients with mRCC without previous complete response (AxIn study). | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (URL: [Link])

-

Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 10. Pazopanib - Wikipedia [en.wikipedia.org]

- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Epacadostat - Wikipedia [en.wikipedia.org]

- 22. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

Section 1: Compound Profile and Application Context

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 1801311-93-7) is a specialized heterocyclic building block integral to contemporary drug discovery and medicinal chemistry. Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a fluorine atom on an indazole core—provides medicinal chemists with multiple reaction handles for molecular elaboration. Indazole derivatives are recognized as "privileged scaffolds" due to their frequent appearance in molecules with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3].

The specific arrangement of functional groups on this compound makes it a valuable intermediate for synthesizing complex therapeutic agents. For instance, the carboxylic acid allows for amide coupling, the bromine for cross-coupling reactions, and the fluoro-indazole core for modulating metabolic stability and binding affinity[1]. Given its role as a foundational element in the synthesis of novel drug candidates, a comprehensive understanding of its safe handling is paramount for all laboratory personnel.

Section 2: Hazard Identification and Toxicological Summary

As a fine chemical powder, the primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally related indazole derivatives provide a strong basis for risk assessment. The primary hazards are associated with irritation and acute toxicity.

Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

Signal Word: Warning [4][8][9]

It is crucial to recognize that fine chemical dusts, when suspended in the air in sufficient concentrations, can form explosive mixtures. Therefore, engineering controls and handling procedures must be designed to minimize dust generation.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment, and stringent procedural adherence is required for the safe handling of this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation of the powder. The workspace should also be equipped with an accessible eyewash station and a safety shower[4]. Ventilation systems should be designed to prevent the accumulation of dust in the laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the second line of defense and is mandatory when handling this compound. The required PPE includes:

-